Tolvaptan
Übersicht
Beschreibung
Tolvaptan ist ein selektiver Vasopressin-V2-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von Hyponatriämie (niedrige Natriumspiegel im Blut) eingesetzt wird, die mit Erkrankungen wie Herzinsuffizienz, Zirrhose und dem Syndrom der inadäquaten Ausschüttung des antidiuretischen Hormons (SIADH) verbunden ist . Es wird auch verwendet, um den Rückgang der Nierenfunktion bei Patienten mit autosomal-dominanter polyzystischer Nierenerkrankung (ADPKD) zu verlangsamen . This compound wird unter verschiedenen Markennamen vermarktet, darunter Samsca und Jinarc .
Wirkmechanismus
Target of Action
Tolvaptan is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . The V2 receptors are primarily found in the walls of the vasculature and luminal membranes of renal collecting ducts .
Mode of Action
This compound works by blocking the V2 receptors in the renal collecting ducts . This blockade prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This results in an increase in the amount of water released from the body as urine .
Biochemical Pathways
This compound’s action on the V2 receptors leads to a decrease in the reabsorption of water in the kidneys . This process involves the inhibition of the vasopressin-2 receptors at the renal collecting duct, which leads to an increase in urine volume and fluid intake, resulting in an overall negative fluid balance . This mechanism also results in increases in serum sodium and osmolality, and a decrease in urine osmolality .
Pharmacokinetics
This compound exhibits a Tmax (time to reach maximum plasma concentration) of 2-4 hours in healthy subjects . The Cmax (maximum plasma concentration) for a 30 mg dose is 374 ng/mL in healthy subjects and 460 ng/mL in heart failure patients . The AUC (area under the plasma concentration-time curve) for a 60 mg dose is 3.71 μg·h/mL . This compound’s pharmacokinetic properties are stereospecific, with a steady-state ratio of the S- (-) to the R- (+) enantiomer of about 3 .
Result of Action
This compound’s action results in a diuretic effect without significant electrolyte loss . It effectively inhibits cell cycle progression and induces apoptosis . Furthermore, it reduces cell invasiveness, particularly anchorage-independent growth and the activity of collagenases type IV .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, in a study involving Chinese adult patients with confirmed Child-Pugh Class B cirrhosis, this compound was found to be safe for short-term treatment . Additionally, the selection of patients who are most likely to show a positive benefit:risk ratio regarding this therapy—i.e., individuals showing rapid disease progression—is important and required .
Wissenschaftliche Forschungsanwendungen
Tolvaptan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur Behandlung von Hyponatriämie und zur Verlangsamung des Fortschreitens von ADPKD verwendet.
Wirkmechanismus
This compound wirkt als selektiver und kompetitiver Antagonist des Vasopressin-V2-Rezeptors . Vasopressin bindet normalerweise an V2-Rezeptoren in den Sammelrohren der Niere und fördert die Wasserresorption. Durch die Blockierung dieser Rezeptoren verhindert this compound die Wasserresorption, was zu einer erhöhten Urinproduktion (Aquarese) ohne signifikanten Elektrolytmangel führt . Dieser Mechanismus hilft bei der Behandlung von Erkrankungen wie Hyponatriämie und ADPKD, indem er die Wasserausscheidung fördert und eine Flüssigkeitsüberlastung reduziert .
Biochemische Analyse
Biochemical Properties
Tolvaptan interacts with the vasopressin V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these V2 receptors, this compound prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .
Cellular Effects
This compound has been shown to significantly reduce cell proliferation . It effectively inhibits cell cycle progression and induces apoptosis . Furthermore, it reduces cell invasiveness .
Molecular Mechanism
This compound functions as a selective and competitive arginine vasopressin receptor 2 antagonist . Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking V2 receptors in the renal collecting ducts, this compound prevents the insertion of aquaporins into the walls, thus preventing water absorption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to increase serum sodium and osmolality, which can be observed 4-8 hours post-administration and is maintained for 24 hours .
Dosage Effects in Animal Models
In rat models with acute and chronic hyponatremia, dose titrations of this compound (0.25, 0.5, 1, 2, 4, and 8 mg/kg) increased plasma sodium to healthy levels without causing abnormal animal behavior suggesting neurological symptoms or death . It also improved hyponatremia-driven increases in wet weight and water content in the organs .
Metabolic Pathways
This compound is metabolized almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver . The metabolites of this compound are inactive .
Transport and Distribution
This compound is eliminated entirely by non-renal routes and mainly, if not exclusively, metabolized by CYP3A . It is highly plasma protein bound (99%) and distributed into an apparent volume of distribution of about 3 L/kg .
Subcellular Localization
The subcellular localization of this compound is primarily at the vasopressin V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these receptors, this compound prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .
Vorbereitungsmethoden
Die Synthese von Tolvaptan umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Kondensation von 7-Chlor-1,2,3,4-tetrahydro-benzo[b]azepin-5-on mit 2-Methyl, 4-Nitrobenzoylchlorid, gefolgt von einer Reduktion unter Verwendung eines SnCl2/HCl-Katalysators . Das resultierende Amin wird dann mit o-Toluoylchlorid kondensiert und mit Natriumborhydrid reduziert, um this compound zu ergeben . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung von Abfall und Produktionskosten .
Analyse Chemischer Reaktionen
Tolvaptan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann unter sauren Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Reduktionsreaktionen, wie z. B. solche mit Natriumborhydrid, werden bei seiner Synthese verwendet.
Substitution: Substitutionsreaktionen sind in den ersten Schritten seiner Synthese beteiligt, bei denen Benzoylchloridderivate verwendet werden.
Häufige Reagenzien und Bedingungen umfassen SnCl2/HCl für Reduktionsreaktionen und Benzoylchloridderivate für Substitutionsreaktionen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu ergeben .
Vergleich Mit ähnlichen Verbindungen
Tolvaptan wird mit anderen Vasopressin-Rezeptor-Antagonisten wie Conivaptan und Lixivaptan verglichen . Während all diese Verbindungen Vasopressin-Rezeptoren hemmen, ist this compound einzigartig in seiner Selektivität für den V2-Rezeptor und seiner spezifischen Anwendung bei der Behandlung von ADPKD . Andere ähnliche Verbindungen umfassen:
Conivaptan: Ein nicht-selektiver Vasopressin-Rezeptor-Antagonist, der zur Behandlung von Hyponatriämie verwendet wird.
Lixivaptan: Ein weiterer selektiver V2-Rezeptor-Antagonist, der für ähnliche Indikationen untersucht wird.
Die einzigartige Selektivität und die klinischen Anwendungen von this compound machen es zu einem wertvollen therapeutischen Mittel bei der Behandlung spezifischer medizinischer Erkrankungen .
Eigenschaften
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048780 | |
Record name | Tolvaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tolvaptan is a vasopressin antagonist that blocks the binding of arginine vasopressin (AVP) at the V2 receptors of the distal portions of the nephron. Animal pharmacology studies indicated that tolvaptan should increase excretion of water without increasing excretion of electrolytes (aquaresis) and thus offer a means of correcting serum sodium concentration by inducing excretion of water without loss of serum electrolytes. Tolvaptan is about 29 times more selective for V2 receptors than for V1a receptors with virtually no binding to V1b receptors., Tolvaptan is a selective vasopressin V2-receptor antagonist with an affinity for the V2-receptor that is 1.8 times that of native arginine vasopressin (AVP). Tolvaptan affinity for the V2-receptor is 29 times greater than for the V1a-receptor. When taken orally, 15 to 60 mg doses of tolvaptan antagonize the effect of vasopressin and cause an increase in urine water excretion that results in an increase in free water clearance (aquaresis), a decrease in urine osmolality, and a resulting increase in serum sodium concentrations. Urinary excretion of sodium and potassium and plasma potassium concentrations are not significantly changed. Tolvaptan metabolites have no or weak antagonist activity for human V2-receptors compared with tolvaptan. Plasma concentrations of native AVP may increase (avg. 2-9 pg/mL) with tolvaptan administration. | |
Record name | Tolvaptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless prisms | |
CAS No. |
150683-30-0 | |
Record name | Tolvaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150683-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolvaptan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150683300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolvaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-{[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G72T1950 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolvaptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
225.9 °C | |
Record name | Tolvaptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tolvaptan?
A1: this compound is a selective, orally active antagonist of the vasopressin V2 receptor. [] By blocking this receptor, this compound inhibits the binding of vasopressin, also known as antidiuretic hormone (ADH), preventing the hormone's antidiuretic effects. []
Q2: How does the antagonism of the vasopressin V2 receptor affect water balance?
A2: Vasopressin normally acts on the V2 receptor in the kidneys to promote water reabsorption, concentrating urine and conserving water. [] By blocking this action, this compound promotes the excretion of electrolyte-free water (aquaresis), leading to increased urine output and decreased urine osmolality. [, ]
Q3: What are the downstream effects of this compound on intracellular and extracellular fluid volumes?
A3: this compound has been shown to reduce both intracellular and extracellular fluid volumes. [] While conventional diuretics primarily decrease extracellular water, this compound appears to affect both compartments relatively equally. [] This unique characteristic makes it a potentially valuable treatment option for conditions involving cellular edema. []
Q4: Does this compound affect the renin-angiotensin-aldosterone system (RAAS)?
A4: Unlike conventional diuretics which can activate the RAAS, studies suggest that this compound does not exacerbate RAAS activation and might even have a suppressive effect. [, ] This makes it a promising alternative for patients where RAAS activation is a concern.
Q5: How is this compound metabolized?
A5: this compound is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4. [, , ] This metabolic pathway makes it susceptible to drug interactions with other CYP3A4 inhibitors or inducers.
Q6: What factors can influence this compound pharmacokinetics?
A6: Genetic factors, such as the CYP3A5 genotype, can influence this compound pharmacokinetics. [] The CYP3A53/3 genotype is associated with higher plasma concentrations of this compound due to reduced metabolic clearance. []
Q7: Does this compound interact with drug transporters?
A8: In vitro studies suggest that this compound is a substrate of P-glycoprotein (P-gp), a drug efflux transporter. [] This interaction could potentially alter the absorption, distribution, and excretion of this compound and other P-gp substrates.
Q8: What conditions have been investigated in preclinical models of this compound?
A9: Preclinical studies have examined the effects of this compound in animal models of various conditions, including polycystic kidney disease (PKD), [, ] heart failure, [, ] and hepatic fibrosis. []
Q9: What are the primary findings of preclinical studies on this compound in PKD?
A10: In animal models of PKD, this compound has demonstrated the ability to slow kidney volume growth, reduce renal injury, and delay the onset of end-stage renal disease. [, ]
Q10: What are the key clinical trials investigating the use of this compound?
A11: Major clinical trials evaluating this compound include the TEMPO (this compound Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes) trials, the REPRISE (Replicating Evidence of Preserved Renal Function: an Investigation of this compound Safety and Efficacy in ADPKD) trial, the SALT (Study of Ascending Levels of this compound in Hyponatremia) trials, and the EVEREST (Efficacy of Vasopressin Antagonism in Heart Failure Outcome Study with this compound) trial. [, , , ]
Q11: What were the primary findings of the TEMPO and REPRISE trials in ADPKD?
A12: The TEMPO and REPRISE trials demonstrated that this compound can slow kidney volume growth and kidney function decline in patients with autosomal dominant polycystic kidney disease (ADPKD). [, ]
Q12: What has been observed regarding the efficacy of this compound in heart failure?
A13: this compound has been shown to be effective in reducing fluid overload in patients with heart failure, including those with acute decompensated heart failure. [, ] While the EVEREST trial did not show a survival benefit with this compound in the overall heart failure population, subgroup analyses suggested a potential survival benefit in hyponatremic patients. [, ]
Q13: What are the common adverse effects associated with this compound treatment?
A14: The most common adverse effects associated with this compound are aquaretic in nature, including thirst, dry mouth, and increased urination. [, ] These effects are expected due to the mechanism of action of the drug.
Q14: Are there any serious safety concerns with this compound?
A15: While generally well-tolerated, this compound has been associated with a higher incidence of elevated liver enzymes in clinical trials, particularly in patients with ADPKD. [, , ] Although most of these events were reversible upon drug discontinuation, careful monitoring of liver function is crucial during this compound treatment. [, ]
Q15: What are the risk factors for hypernatremia during this compound treatment?
A16: Risk factors for hypernatremia, a potential complication of this compound therapy, include a high baseline serum sodium level, an initial this compound dosage >7.5 mg, and a high blood urea nitrogen/serum creatinine ratio. [] Close monitoring of electrolytes, especially in patients with these risk factors, is important.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.